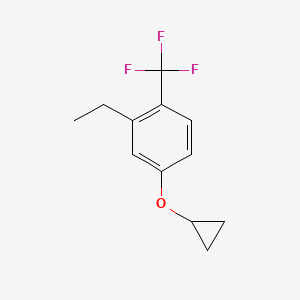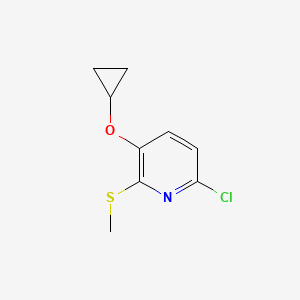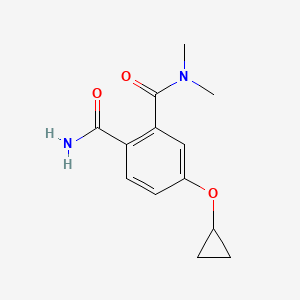
4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline is an organic compound with a complex structure that includes a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline typically involves multi-step organic reactionsThe methylthio group can be introduced via a thiolation reaction using methylthiol or a related reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline
- 4-Cyclopropoxy-N,N-dimethyl-2-(methylthio)aniline
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-3-(methylthio)aniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and can result in different chemical and biological properties .
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NOS/c1-13(2)9-4-7-11(12(8-9)15-3)14-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI-Schlüssel |
QZPIQAZFNVWBBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)OC2CC2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















